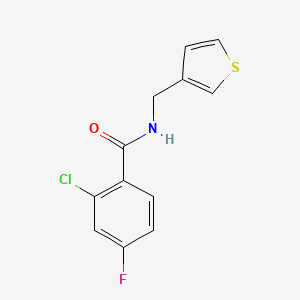![molecular formula C14H13NO3S B6536689 methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate CAS No. 1058258-85-7](/img/structure/B6536689.png)
methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate is an organic compound that features a benzoate ester linked to a thiophene ring through a carbamoyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique chemical properties to the molecule.
Mecanismo De Acción
Target of Action
The primary targets of “methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate” are currently unknown
Mode of Action
It is known that the thiophene ring structure in the compound can interact with biological systems, potentially influencing protein function and cellular processes .
Result of Action
The molecular and cellular effects of “this compound” are currently unknown . Understanding these effects is essential for predicting the compound’s potential therapeutic applications and side effects.
Direcciones Futuras
The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .
Métodos De Preparación
The synthesis of methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate typically involves the following steps:
Formation of the Carbamoyl Intermediate: The thiophen-3-ylmethylamine is reacted with an appropriate isocyanate to form the carbamoyl intermediate.
Esterification: The carbamoyl intermediate is then reacted with methyl 4-bromobenzoate under basic conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Análisis De Reacciones Químicas
Methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures depending on the specific reaction.
Aplicaciones Científicas De Investigación
Methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.
Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Comparación Con Compuestos Similares
Methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate can be compared with other thiophene-containing compounds such as:
Thiophene-2-carboxylic acid: A simpler thiophene derivative used in organic synthesis.
Thiophene-3-carboxamide: Another thiophene derivative with potential medicinal applications.
Methyl 2-thiophenecarboxylate: A related ester with different substitution patterns on the thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
methyl 4-(thiophen-3-ylmethylcarbamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-18-14(17)12-4-2-11(3-5-12)13(16)15-8-10-6-7-19-9-10/h2-7,9H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZALUYZNGGNFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
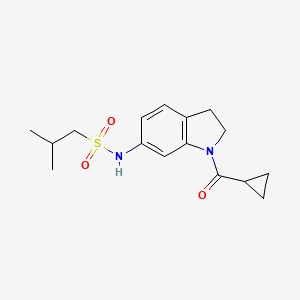
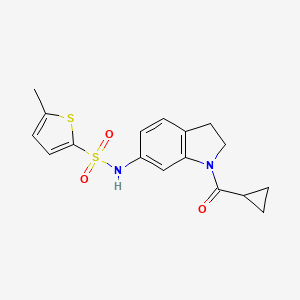
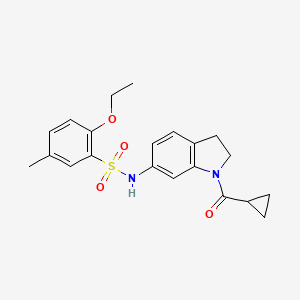
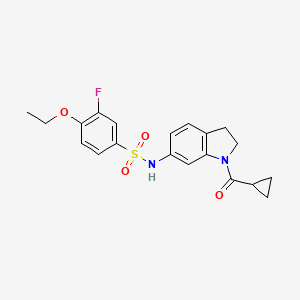
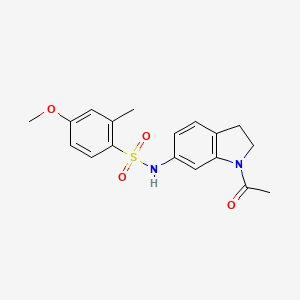
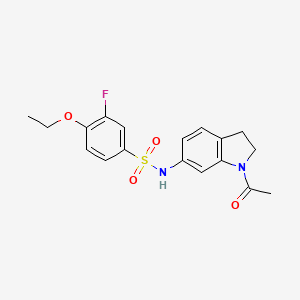
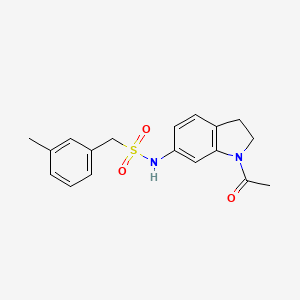
![2-(naphthalen-2-yloxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536666.png)
![4-(propan-2-yloxy)-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536677.png)
![2-(4-chlorophenyl)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536691.png)
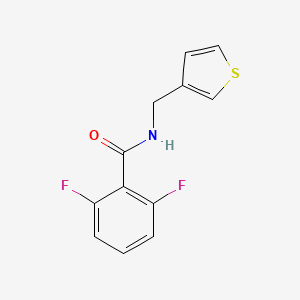
![N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B6536693.png)
![5-bromo-2-chloro-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536702.png)
